molecular formula C24H18O B12626122 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one CAS No. 917894-83-8

7-Phenyl-10,11-dihydrotetraphen-8(9H)-one

Katalognummer: B12626122
CAS-Nummer: 917894-83-8
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: RMWUYGOQQCMMQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a precursor molecule under specific conditions. For example, a Friedel-Crafts acylation reaction could be used to introduce the phenyl group, followed by a cyclization step to form the tetraphen ring system. The reaction conditions would likely involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

7-Phenyl-10,11-dihydrotetraphen-8(9H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetraphen-9-one: A simpler analog with a similar ring structure.

    Phenyl-substituted tetraphens: Compounds with different substituents on the phenyl ring.

Uniqueness

7-Phenyl-10,11-dihydrotetraphen-8(9H)-one is unique due to its specific substitution pattern and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

917894-83-8

Molekularformel

C24H18O

Molekulargewicht

322.4 g/mol

IUPAC-Name

7-phenyl-10,11-dihydro-9H-benzo[a]anthracen-8-one

InChI

InChI=1S/C24H18O/c25-22-12-6-10-18-15-21-19-11-5-4-7-16(19)13-14-20(21)23(24(18)22)17-8-2-1-3-9-17/h1-5,7-9,11,13-15H,6,10,12H2

InChI-Schlüssel

RMWUYGOQQCMMQS-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C(=O)C1)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.